E-1-Methoxy-3,3,3-trifluoropropene
Description
Significance of Organofluorine Compounds in Modern Chemical Synthesis
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in modern chemical synthesis due to the unique and often beneficial properties that fluorine atoms impart. wikipedia.orgnumberanalytics.com The strategic incorporation of fluorine can significantly alter a molecule's physical, chemical, and biological characteristics. numberanalytics.comnumberanalytics.com These alterations include increased thermal stability, enhanced lipophilicity, and improved bioavailability, making organofluorine compounds highly valuable across diverse industries such as pharmaceuticals, agrochemicals, and materials science. numberanalytics.comsioc-journal.cn It is estimated that approximately 20% of all pharmaceuticals currently on the market contain fluorine, highlighting the profound impact of organofluorine chemistry on drug discovery and development. pharmtech.com
The strength of the carbon-fluorine bond, the strongest in organic chemistry, contributes to the enhanced stability of these compounds. nih.govrsc.org This stability can protect drugs from metabolic degradation, thereby extending their therapeutic effects. rsc.org Furthermore, the introduction of fluorine can influence a molecule's conformation and electronic properties, which can lead to improved binding affinity with biological targets. In materials science, fluoropolymers like Polytetrafluoroethylene (PTFE), known for its non-stick properties and chemical resistance, exemplify the utility of organofluorine compounds. numberanalytics.comworktribe.com The synthesis of these valuable molecules often relies on specialized fluorinating agents and the use of fluorinated building blocks. wikipedia.orgnumberanalytics.com
E-1-Methoxy-3,3,3-trifluoropropene as a Prototypical Fluorinated Enol Ether in Academic Inquiry
This compound is a key example of a fluorinated enol ether, a class of compounds that serve as versatile building blocks in organic synthesis. rsc.orgrsc.org Fluorinated enol ethers are valuable because they provide a means to introduce fluoro- or difluoromethyl groups into a wide array of molecules through various chemical reactions. rsc.orgresearchgate.net Their utility stems from their flexible reactivity, allowing for the introduction of not only fluorinated groups but also alkoxy or carbonyl moieties in a single step. rsc.org
The study of this compound and similar fluorinated enol ethers is a significant area of academic research. rsc.orgrsc.org These investigations focus on developing new synthetic methods for their preparation and exploring their diverse applications in creating more complex fluorinated molecules. rsc.org The development of efficient synthetic routes to these compounds is crucial for their broader application. rsc.org
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C4H5F3O |
| CAS Number | 26885-71-2 clearsynth.com |
| Synonyms | (E)-3,3,3-trifluoro-1-methoxyprop-1-ene clearsynth.com |
| Molecular Weight | 126.08 g/mol scbt.com |
Overview of Contemporary Research Trends and Challenges in Fluoroolefin Chemistry
Fluoroolefin chemistry, a subfield of organofluorine chemistry, is characterized by ongoing research into the synthesis and application of olefins containing fluorine atoms. A significant trend is the development of more efficient and selective methods for synthesizing fluoroolefins, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials. chemrxiv.org Researchers are particularly interested in developing catalytic methods for the functionalization of fluorinated silyl (B83357) enol ethers, which can lead to a diverse range of valuable α-mono or difluoroalkylated ketones. rsc.org
However, the field faces several challenges. The synthesis of organofluorine compounds often requires special handling techniques due to the reactivity of many fluorinating agents. wikipedia.org A major challenge lies in the development of practical and general methods for carbon-fluorine bond formation, especially for the late-stage fluorination of complex molecules. pharmtech.com Overcoming these hurdles is critical for advancing drug discovery and materials science. pharmtech.com
Furthermore, the environmental impact of some fluorinated compounds, particularly certain fluorinated gases (F-gases) that are potent greenhouse gases, presents a significant challenge. nih.govrsc.org Consequently, a growing area of research is focused on the development of more environmentally benign fluorinated compounds and methods for the chemical repurposing of existing F-gases to mitigate their environmental impact. nih.govrsc.org Hydrofluoroolefins (HFOs), which have zero ozone-depleting potential and very low global warming potential, are being investigated as next-generation refrigerants and propellants. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
26885-71-2 |
|---|---|
Molecular Formula |
C4H5F3O |
Molecular Weight |
126.08 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-methoxyprop-1-ene |
InChI |
InChI=1S/C4H5F3O/c1-8-3-2-4(5,6)7/h2-3H,1H3 |
InChI Key |
BGHDVJGMEWAMPO-UHFFFAOYSA-N |
SMILES |
COC=CC(F)(F)F |
Isomeric SMILES |
CO/C=C/C(F)(F)F |
Canonical SMILES |
COC=CC(F)(F)F |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of E 1 Methoxy 3,3,3 Trifluoropropene
Direct Synthesis Approaches to E-1-Methoxy-3,3,3-trifluoropropene and Analogues
Direct synthetic methods provide the most straightforward pathways to the target molecule. These approaches often involve the modification of precursors that already contain the essential trifluoromethyl group and a propene-like structure.
Base-Mediated Conversions from Halogenated Trifluoropropene Precursors
The synthesis of this compound can be envisioned through the reaction of a suitable halogenated precursor with a methoxide (B1231860) source in the presence of a base. This method relies on the elimination of a hydrogen halide or a similar leaving group to form the double bond of the enol ether. For instance, a precursor such as 1-halo-1-methoxy-3,3,3-trifluoropropane could undergo base-induced elimination to yield the desired product. The choice of base and reaction conditions is crucial to favor the formation of the desired E-isomer and to minimize side reactions.
While direct examples for this compound are not extensively detailed in readily available literature, the principle is well-established in organic synthesis. For related structures, such as the synthesis of 3,3,3-trifluoropropene (B1201522) from 1,1,1,3-tetrachloropropane, various catalytic systems have been employed. google.com
Alkoxylation and Related Nucleophilic Substitutions on Trifluoropropenes
Another direct approach involves the nucleophilic substitution of a suitable leaving group on a trifluoropropene backbone with a methoxide ion. A potential precursor for this reaction could be a trifluoropropene with a leaving group at the 1-position, such as a halide or a sulfonate ester. The reaction would proceed via a nucleophilic attack of the methoxide ion, displacing the leaving group to form the enol ether.
The success of this method depends on the reactivity of the trifluoropropene substrate and the ability to control the regioselectivity and stereoselectivity of the substitution. The presence of the electron-withdrawing trifluoromethyl group can significantly influence the reactivity of the double bond and the adjacent positions.
General Strategies for Fluorinated Enol Ether Construction
Broader synthetic strategies for forming fluorinated enol ethers can also be applied to the synthesis of this compound. These methods often involve the construction of the enol ether functionality from a carbonyl-containing precursor.
Deprotonation and Electrophilic Trapping of α-Fluoro Carbonyl Substrates
This strategy involves the use of an α-fluoro carbonyl compound as a precursor. The process begins with the deprotonation of the α-carbon using a strong base to form an enolate. This enolate is then "trapped" by an electrophilic methylating agent, such as methyl iodide or dimethyl sulfate, to form the methoxy (B1213986) enol ether.
The starting material for the synthesis of this compound via this route would be 1,1,1-trifluoroacetone (B105887). The reaction would proceed as follows:
Deprotonation: 1,1,1-trifluoroacetone is treated with a strong base, such as lithium diisopropylamide (LDA), to selectively remove a proton from the methyl group, forming a lithium enolate.
Electrophilic Trapping: The resulting enolate is then reacted with an electrophilic methylating agent to introduce the methyl group onto the oxygen atom, yielding the silyl (B83357) enol ether.
This method's success hinges on the careful control of reaction conditions, particularly temperature, to manage the reactivity of the enolate and prevent side reactions.
Functionalization of Fluorinated Enol Silyl Ethers
Fluorinated silyl enol ethers are versatile intermediates in organic synthesis. rsc.org They can be prepared from the corresponding ketones and serve as precursors to a variety of fluorinated compounds. rsc.orgwikipedia.org The general approach involves reacting an enolizable carbonyl compound with a silyl electrophile, most commonly trimethylsilyl (B98337) chloride, in the presence of a base. wikipedia.org The choice of base can influence whether the kinetic or thermodynamic silyl enol ether is formed. wikipedia.org
For the synthesis of this compound, a corresponding silyl enol ether, such as 1-(trimethylsilyloxy)-3,3,3-trifluoropropene, would be a key intermediate. While direct conversion of the silyl enol ether to the methyl enol ether is not a standard transformation, the silyl enol ether itself is a valuable synthetic precursor. rsc.orgacs.org
The synthesis of the precursor silyl enol ether from 1,1,1-trifluoroacetone can be achieved under different conditions to favor either the kinetic or thermodynamic product.
| Reaction Conditions | Product | Rationale |
| LDA, -78°C | Kinetic Silyl Enol Ether | A strong, sterically hindered base at low temperature favors the deprotonation of the less substituted α-carbon. wikipedia.org |
| Triethylamine, reflux | Thermodynamic Silyl Enol Ether | A weaker base and higher temperatures allow for equilibration to the more stable, more substituted enol ether. wikipedia.org |
Electrophilic Fluorination Methodologies Utilizing N-F Agents
Electrophilic fluorination is a powerful technique for introducing fluorine atoms into organic molecules. wikipedia.org Reagents with a nitrogen-fluorine (N-F) bond are commonly used as they are generally safer and easier to handle than other fluorinating agents like elemental fluorine. wikipedia.orgresearchgate.net These N-F reagents, such as N-fluorobenzenesulfonimide (NFSI), are effective for the fluorination of a wide range of nucleophiles, including enolates and silyl enol ethers. wikipedia.orgbeilstein-journals.org
While this method is typically used to introduce fluorine, a related strategy could potentially be adapted. For instance, one could envision a scenario where a non-fluorinated enol ether is synthesized first and then a subsequent reaction introduces the trifluoromethyl group, although this is a less direct approach for this specific target molecule. The more common application of electrophilic fluorination in this context would be in the synthesis of precursors or in the synthesis of analogs with additional fluorine atoms.
The reactivity of N-F reagents varies, with cationic reagents generally being more powerful than neutral ones. researchgate.net
| N-F Reagent | Class | General Reactivity |
| N-fluorobenzenesulfonimide (NFSI) | Neutral | Effective, stable, and commonly used for a variety of nucleophiles. wikipedia.orgjuniperpublishers.com |
| Selectfluor® | Cationic | A powerful fluorinating agent. researchgate.net |
| N-fluoro-o-benzenedisulfonimide (NFOBS) | Neutral | An effective fluorinating agent. wikipedia.org |
Synthetic Pathways to the Trifluoropropene Scaffold
The construction of the 3,3,3-trifluoropropene molecule is a critical step in the synthesis of its derivatives, including this compound. Industrial and laboratory-scale preparations often utilize readily available chlorinated hydrocarbons as starting materials.
The synthesis of 3,3,3-trifluoropropene (TFP) from chlorinated precursors typically involves the reaction of a chlorinated propane (B168953) or propene with hydrogen fluoride (B91410) (HF). This process facilitates the exchange of chlorine atoms for fluorine. A notable method involves the reaction of starting materials such as 1,1,1,3-tetrachloropropane, 1,1,3-trichloropropene, or 3,3,3-trichloropropene with HF under autogenous pressure at elevated temperatures, ranging from 140–250°C. beilstein-journals.org The reaction is catalyzed by an organic monoamine, a salt of a monoamine, or an alkylene diamine. beilstein-journals.org
The general reaction can be represented as: C₃HₓClᵧ + yHF → C₃HₓFᵧ + yHCl
An excess of HF is generally employed to drive the reaction towards the desired trifluorinated product. beilstein-journals.org For instance, a molar ratio of HF to the chlorinated starting material can range from 6:1 to 30:1. beilstein-journals.org
Another approach involves the dehydrochlorination of 1-chloro-3,3,3-trifluoropropane. This can be achieved through liquid-phase dehydrochlorination using a catalyst system that includes an inorganic alkali as the main catalyst and a phase-transfer catalyst as a cocatalyst. fluorine1.runih.gov This method is reported to have high yield and fewer by-product impurities. fluorine1.ru A specific example of this is the dehydrochlorination of 1,1-dichloro-3,3,3-trifluoropropane in the presence of a potassium hydroxide (B78521) solution and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. fluorine1.ru
Furthermore, the synthesis of 1-chloro-3,3,3-trifluoropropene can be achieved from 1,1,1,3,3-pentachloropropane (B1622584) through a two-step process involving fluorination with HF followed by dehydrohalogenation. rsc.orggoogle.com
Table 1: Synthesis of 3,3,3-Trifluoropropene from Chlorinated Precursors
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,1,1,3-Tetrachloropropane, 1,1,3-Trichloropropene, or 3,3,3-Trichloropropene | HF, Organic monoamine catalyst, 140–250°C, Autogenous pressure | 3,3,3-Trifluoropropene | 81% | beilstein-journals.org |
| 1,1-Dichloro-3,3,3-trifluoropropane | KOH solution, Tetrabutylammonium bromide, 70-80°C | 1-Chloro-3,3,3-trifluoropropene | High | fluorine1.ru |
| 1,1,1,3,3-Pentachloropropane | 1. HF, Catalyst; 2. Dehydrohalogenation | 1-Chloro-3,3,3-trifluoropropene | Not specified | rsc.orggoogle.com |
Telomerization and oligomerization of 3,3,3-trifluoropropene (TFP) provide pathways to a variety of functionalized derivatives and polymers. These processes involve the reaction of TFP with a chain transfer agent (telogen) to form low molecular weight polymers (telomers) or oligomers.
Radical or thermal telomerization of TFP in the presence of a chain transfer agent like perfluoroisopropyl iodide can produce TFP telomers with varying molecular weights. Current time information in Bangalore, IN. These telomers, which bear an iodine end-group, can be further chemically modified. For instance, they can be converted into allylic derivatives, which can then undergo further reactions to introduce different functional groups. Current time information in Bangalore, IN.
The telomerization of TFP can also be carried out with other telogens. For example, the free-radical addition of tetrahydrofuran (B95107) to TFP at 20°C yields a series of compounds where one to four trifluoropropyl side chains are attached to the THF ring. rsc.org The primary product is tetrahydro-2-(3,3,3-trifluoropropyl)furan. rsc.org
Copolymerization of TFP with other monomers, such as vinylidene fluoride (VDF), allows for the synthesis of cooligomers with specific properties. The reactivity ratios for the copolymerization of TFP and VDF have been determined, indicating that TFP is more reactive in this pairing. sibran.ru This allows for the creation of a range of cooligomers with varying compositions and molecular weights. sibran.ru
These telomerization and oligomerization strategies are valuable for creating new fluorinated materials, such as surfactants and polymers with tailored properties. Current time information in Bangalore, IN.sibran.ru The resulting products can serve as intermediates for more complex molecules.
Table 2: Examples of Telomerization and Oligomerization of 3,3,3-Trifluoropropene (TFP)
| Reaction Type | Reactants | Conditions | Products | Application/Significance | Reference |
|---|---|---|---|---|---|
| Radical/Thermal Telomerization | TFP, Perfluoroisopropyl iodide | Radical or thermal initiation | TFP telomers with iodine end-group | Intermediates for fluorosurfactants | Current time information in Bangalore, IN. |
| Free-Radical Addition | TFP, Tetrahydrofuran | 20°C | Tetrahydro-2-(3,3,3-trifluoropropyl)furan and higher adducts | Formation of TFP-functionalized heterocycles | rsc.org |
| Cotelomerization | TFP, Vinylidene fluoride (VDF) | Radical initiation | TFP-VDF cooligomers | Synthesis of fluorinated copolymers with tunable properties | sibran.ru |
Reactivity Profiles and Mechanistic Investigations of E 1 Methoxy 3,3,3 Trifluoropropene
Role as a Synthetic Intermediate and Building Block in Carbon-Carbon Bond Formation
E-1-Methoxy-3,3,3-trifluoropropene is recognized as a valuable synthetic intermediate. nih.gov Trifluoromethylated building blocks are crucial for the divergent synthesis of complex fluorinated molecules. nih.govrsc.orgresearchgate.netresearchgate.netmdpi.com The combination of the enol ether moiety and the CF3 group makes it a precursor for introducing the 3,3,3-trifluoropropenyl or related structural units into organic molecules. While its potential as a building block is clear, specific, documented examples of its direct application as a synthetic intermediate in carbon-carbon bond-forming reactions, outside of the transition-metal catalyzed processes discussed below, are not extensively detailed in prominent literature. However, related transformations involving trifluoromethyl alkenes in transition-metal-free, defluorinative C-C bond-forming reactions have been reported, highlighting the reactivity of the core structure. acs.org
Transition Metal-Catalyzed Transformations Involving Trifluoropropene Moieties
Transition metal catalysis offers a powerful avenue for the functionalization of otherwise inert chemical bonds. For trifluoropropene moieties, these methods enable the construction of complex molecular architectures under mild conditions.
The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, typically coupling an unsaturated halide with an alkene. acs.org While general methods for the palladium-catalyzed Heck-type reaction of fluoroalkyl halides to produce fluoroalkylated alkenes have been developed, nih.govdntb.gov.ua specific studies detailing the direct participation of this compound as the alkene component in Heck or carbonylation reactions are not widely reported in the surveyed scientific literature. The unique electronic nature of this substrate, featuring both a donor (methoxy) and acceptor (trifluoromethyl) group, suggests a complex reactivity profile that warrants further investigation in such catalytic systems. rsc.orgresearchgate.netacs.org
Significant advances have been made in the dicarbofunctionalization of the closely related and industrially available 3,3,3-trifluoropropene (B1201522) (TFP). nih.gov These nickel-catalyzed processes provide an effective strategy for transforming the trifluoropropene core into valuable trifluoromethylated compounds. nih.govnih.gov Research has demonstrated a successful three-component alkyl-arylation of TFP using tertiary alkyl iodides and arylzinc reagents. nih.gov This reaction efficiently overcomes common challenges such as β-hydride and β-fluoride elimination. nih.govnih.gov
The process typically utilizes an inexpensive nickel source like NiCl₂·6H₂O with a combination of ligands to achieve high efficiency. nih.gov These findings are pivotal as they showcase a robust method for adding two distinct carbon groups across the double bond of the trifluoropropene scaffold.
Table 1: Nickel-Catalyzed Alkyl-Arylation of 3,3,3-Trifluoropropene (TFP) This table summarizes representative results for the analogue 3,3,3-trifluoropropene (TFP), demonstrating the potential reactivity of the trifluoropropene moiety.
| Entry | Tertiary Alkyl Iodide | Arylzinc Reagent | Catalyst System | Yield (%) |
| 1 | 1-Iodoadamantane | Phenylzinc chloride | NiCl₂·6H₂O, 4,4'-biMeO-bpy, PCy₂Ph | 85 |
| 2 | 1-Iodoadamantane | 4-Tolylzinc chloride | NiCl₂·6H₂O, 4,4'-biMeO-bpy, PCy₂Ph | 82 |
| 3 | 1-Iodoadamantane | 4-Methoxyphenylzinc chloride | NiCl₂·6H₂O, 4,4'-biMeO-bpy, PCy₂Ph | 75 |
| 4 | Methyl 1-iodo-2-methylpropanoate | Phenylzinc chloride | NiCl₂·6H₂O, 4,4'-biMeO-bpy, PCy₂Ph | 68 |
Data sourced from studies on 3,3,3-trifluoropropene. nih.gov
Furthermore, an enantioselective variant of this dicarbofunctionalization has been developed, providing access to chiral trifluoromethylated compounds with high enantioselectivity and broad functional group tolerance. nih.gov This asymmetric transformation highlights the sophisticated level of control achievable in the functionalization of the trifluoropropene unit. nih.gov
Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds. apeiron-synthesis.com However, its application to fluorinated alkenes, particularly those containing a trifluoromethyl group directly on the double bond, presents a significant challenge. acs.orgacs.org The formation of poorly active ruthenium-fluoromethylidene intermediates often hinders the catalytic cycle. acs.org Consequently, the development of stereoselective metathesis reactions involving substrates like this compound is an ongoing area of research with few established examples in the literature. nih.gov
Cycloaddition Chemistry and Pericyclic Reactions
Cycloaddition reactions are fundamental processes for the construction of cyclic systems in a stereocontrolled manner. The electronic properties of this compound suggest it could be a versatile partner in such reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. masterorganicchemistry.com The reactivity is governed by the electronic nature of the diene (electron-rich) and the dienophile (electron-poor). In this compound, the methoxy (B1213986) group acts as an electron-donating group, while the trifluoromethyl group is strongly electron-withdrawing. This push-pull configuration makes the alkene electron-poor, priming it to act as a dienophile.
Despite this favorable electronic profile, specific studies documenting the Diels-Alder reactivity of this compound, either as a dienophile or a diene component, are not readily found in the surveyed literature. The investigation of its potential in such cycloadditions remains an open area for exploration. organic-chemistry.org
[3+2] Cycloaddition Pathways of Sulfur-Containing Trifluoropropene Derivatives
The [3+2] cycloaddition reaction is a powerful method for constructing five-membered heterocyclic rings. Trifluoropropene derivatives that contain sulfur functional groups at either the C1 or C2 position have been effectively utilized as dipolarophiles in reactions with 1,3-dipoles. Current time information in Bangalore, IN. These reactions provide a pathway to a variety of functionalized five-membered heterocycles, including pyrrolidines, pyrazoles, isoxazolines, and triazoles. Current time information in Bangalore, IN. The presence of the trifluoromethyl group on the propene backbone significantly influences the reactivity and regioselectivity of the cycloaddition, making these sulfur-containing derivatives valuable synthons in heterocyclic chemistry. Current time information in Bangalore, IN.
Claisen Rearrangement in Fluorinated Allyl Vinyl Ethers
The Claisen rearrangement is a thermally induced, pericyclic nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether, which results in the formation of a γ,δ-unsaturated carbonyl compound. nih.govresearchgate.net This concerted, intramolecular process proceeds through a highly ordered, chair-like cyclic transition state. nih.govyork.ac.uk The reaction is driven by the formation of a thermodynamically favorable carbonyl group. nih.gov
In the context of fluorinated systems, the reactivity of an allyl vinyl ether derived from this compound would be significantly influenced by the electronic properties of the trifluoromethyl (CF₃) group. For aromatic Claisen rearrangements, the regioselectivity is dictated by the electronic nature of substituents on the phenyl ring. nih.govresearchgate.net Electron-donating groups tend to direct the rearrangement to the para-position, while electron-withdrawing groups favor the ortho-position. researchgate.net Given the strong electron-withdrawing nature of the CF₃ group, it is anticipated to influence the electronic density of the vinyl ether and the subsequent rearrangement pathway.
Several variations of the Claisen rearrangement exist, such as the Johnson-Claisen rearrangement, which utilizes an allylic alcohol and an orthoester to produce a γ,δ-unsaturated ester. nih.govineosopen.org These reactions often require high temperatures, though microwave-assisted heating can increase rates and yields. researchgate.net The application of these methods to fluorinated allyl vinyl ethers provides a synthetic route to complex fluorinated carbonyl compounds.
Nucleophilic and Electrophilic Reactivity Patterns
Mukaiyama Aldol (B89426) Reactions with Fluorinated Enol Ethers
The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. tcichemicals.com This reaction is a cornerstone of carbon-carbon bond formation, allowing for crossed aldol reactions without self-condensation of the aldehyde. tcichemicals.com this compound can be considered an analog of a silyl enol ether, where the methyl group acts as a protecting group for the enol.
In a typical Mukaiyama reaction, a Lewis acid like titanium tetrachloride (TiCl₄) activates the carbonyl electrophile for nucleophilic attack by the enol ether. tcichemicals.comchempedia.info The reaction stereochemistry (syn vs. anti) is highly dependent on the reaction conditions, substrates, and the specific Lewis acid used. tcichemicals.comchempedia.info While the classic Zimmerman-Traxler model is not followed, highly diastereoselective and enantioselective variants have been developed using chiral catalysts. tcichemicals.com The presence of the electron-withdrawing trifluoromethyl group in a fluorinated enol ether can impact the nucleophilicity of the double bond and the stability of the intermediate aldolate, potentially requiring tailored reaction conditions. The reaction with highly fluorinated ketones has been noted to sometimes proceed through an open transition state due to the reduced basicity of the fluorinated carbonyl oxygen.
Oxidative Trifluoropropylation of Carbonyl Compounds
A notable reaction involving a related compound, (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane, demonstrates the oxidative 3,3,3-trifluoropropylation of arylaldehydes. acs.org This process is initiated by a fluoride (B91410) anion source, such as cesium fluoride (CsF), which triggers the reaction with the aldehyde to afford an aryl 3,3,3-trifluoropropyl ketone. acs.org
The mechanism involves the initial formation of an allyl alkoxide intermediate. acs.org This intermediate then undergoes a 1,3-proton shift of the benzylic proton, leading to the final ketone product. acs.org This transformation represents a formal oxidative propenylation of the aldehyde, effectively converting an arylaldehyde into a 4,4,4-trifluoro-1-arylbutan-1-one. acs.org The reaction proceeds in moderate to good yields and provides a novel one-pot method for synthesizing these valuable trifluoropropyl ketones. acs.org
| Arylaldehyde | Fluoride Source | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | CsF | DMF | Phenyl 3,3,3-trifluoropropyl ketone | Good | acs.org |
| 4-Methoxybenzaldehyde | CsF | DMF | (4-Methoxyphenyl) 3,3,3-trifluoropropyl ketone | Moderate | acs.org |
| 4-Chlorobenzaldehyde | CsF | DMF | (4-Chlorophenyl) 3,3,3-trifluoropropyl ketone | Good | acs.org |
Boron-Mediated Enolization-Aldolization and Allylboration
Boron-Mediated Enolization-Aldolization
Boron-mediated aldol reactions are highly valued for their ability to control stereochemistry. researchgate.net The reaction typically involves the in situ formation of a boron enolate from a ketone, which then reacts with an aldehyde. researchgate.net The short boron-oxygen bond length in boron enolates promotes tight, cyclic transition states, leading to highly stereoselective C-C bond formation. researchgate.net A fluorinated enol ether like this compound could serve as a precursor to a boron enolate, likely through reaction with a boryl triflate.
The stereochemical outcome (syn or anti) of the aldol adduct can be directed by the choice of substituents on the boron atom and the amine base used for deprotonation. tcichemicals.comtcichemicals.com For example, using bulky groups on the boron triflate derivative can lead to anti-selective aldol adducts with one amine, while a different amine can produce syn-selective products. tcichemicals.com This level of control makes boron-mediated aldol reactions a powerful tool for constructing complex polyoxygenated molecules. researchgate.net
Allylboration
Allylboration is the reaction of an allylboron species with a carbonyl compound or imine to form a homoallylic alcohol or amine, respectively. ineosopen.orgresearchwithrowan.com The reaction proceeds through a Zimmerman-Traxler six-membered cyclic transition state, which accounts for the high stereoselectivity often observed. ineosopen.org Chiral auxiliaries attached to the boron atom, such as those derived from α-pinene, are commonly used to achieve high enantioselectivity. york.ac.ukresearchwithrowan.com
While this compound itself is not an allylborane, the principles of allylboration are relevant to the reactivity of related trifluoromethyl-substituted allylboranes. The synthesis and reaction of such reagents are of great interest due to the prevalence of fluorinated motifs in pharmaceuticals and agrochemicals. acs.org The allylboration of challenging substrates like fluoroketones has been a subject of study, highlighting the importance of developing methods to create chiral centers adjacent to fluorinated groups. acs.org
Isomerization, Rearrangement, and Degradation Pathways
The chemical behavior of this compound is characterized by its potential to undergo isomerization, rearrangement, and degradation under various conditions. These transformation pathways are crucial for understanding its stability, reactivity, and environmental fate. This section explores the mechanistic details of these processes, focusing on chemically activated isomerization and atmospheric degradation initiated by hydroxyl radicals.
Chemically Activated Isomerization of Halogenated Trifluoropropenes
The isomerization of halogenated propenes, including trifluoropropene derivatives, can be initiated through chemical activation, often facilitated by catalysts. While specific studies on the chemically activated isomerization of this compound are not extensively documented in publicly available literature, the principles can be inferred from related compounds, such as hexafluoropropene (B89477) dimers.
Studies on the isomerization of hexafluoropropene dimers, such as the conversion of Perfluoro(4-methylpent-2-ene) to the more thermodynamically stable Perfluoro(2-methylpent-2-ene), reveal that such processes can be effectively catalyzed. scirp.org Catalysts like potassium fluoride (KF) in conjunction with a crown ether can enhance the reaction rate by increasing the nucleophilicity of the fluoride anion. scirp.org This suggests that the isomerization of this compound to its Z-isomer or other structural isomers could potentially be achieved under similar catalytic conditions. The mechanism would likely involve the formation of a transient carbanionic intermediate facilitated by the catalyst, followed by rotation around the carbon-carbon single bond and subsequent elimination of the catalyst to yield the isomer.
Theoretical calculations on related fluorinated alkenes have shown that the energy barrier for such isomerization can be significant, but can be lowered by catalytic intervention. scirp.org For instance, the theoretical energy barrier for the uncatalyzed isomerization of a hexafluoropropene dimer was calculated to be 31.86 kJ/mol, while the experimentally determined activation energy for the catalyzed process was 76.64 kJ/mol. scirp.orgscirp.org These values highlight the kinetic control of these reactions and the importance of a catalyst to achieve reasonable reaction rates.
Table 1: Activation Energies for Isomerization of Related Fluorinated Alkenes
| Compound | Isomerization Process | Activation Energy (kJ/mol) | Catalyst | Reference |
| Hexafluoropropene Dimer | Perfluoro(4-methylpent-2-ene) to Perfluoro(2-methylpent-2-ene) | 76.64 | KF/18-crown-6 | scirp.orgscirp.org |
| Hexafluoropropene Dimer | Theoretical Uncatalyzed Isomerization | 31.86 | None | scirp.orgscirp.org |
It is important to note that these are analogous systems, and the specific reactivity of this compound would also be influenced by the electronic effects of the methoxy group.
Atmospheric Degradation Mechanisms via OH Radical Reactions
The reaction of OH radicals with halogenated alkenes typically proceeds via addition of the OH radical to the carbon-carbon double bond, forming a transient haloalkyl radical. This radical then undergoes further reactions in the presence of atmospheric oxygen (O2) and nitric oxide (NO).
For (E)- and (Z)-1-chloro-3,3,3-trifluoropropene, experimental studies have determined the rate coefficients for their reactions with OH radicals over a range of temperatures. nih.gov The rate coefficient for the Z-isomer was found to be significantly higher than that for the E-isomer, indicating stereoisomer-dependent reactivity. The stable end-products observed from the degradation of both isomers in the presence of O2 were trifluoroacetaldehyde (B10831) (CF3CHO), formyl chloride (HC(O)Cl), and trifluoroacetyl chloride (CF3C(O)Cl). nih.gov
Based on these findings, the atmospheric degradation of this compound is anticipated to proceed through the following steps:
OH Radical Addition: The OH radical adds to the C=C double bond. The addition can occur at either of the two carbon atoms of the double bond, leading to two possible radical intermediates.
Reaction with O2: The resulting fluoroalkyl radical rapidly reacts with molecular oxygen to form a peroxy radical (RO2).
Reaction with NO: In a NOx-rich environment, the peroxy radical reacts with nitric oxide (NO) to form an alkoxy radical (RO) and nitrogen dioxide (NO2).
Decomposition of the Alkoxy Radical: The alkoxy radical can then undergo decomposition through various pathways, including C-C bond scission or reaction with other atmospheric species, ultimately leading to the formation of stable degradation products.
Given the structure of this compound, the expected degradation products would likely include trifluoroacetaldehyde (CF3CHO) and methyl formate (B1220265) (HCOOCH3), resulting from the cleavage of the C-C bond of the alkoxy radical intermediate.
The atmospheric lifetimes of (E)- and (Z)-1-chloro-3,3,3-trifluoropropene due to reaction with OH radicals were estimated to be approximately 34 and 11 days, respectively. nih.gov It is plausible that the atmospheric lifetime of this compound would be in a similar range, indicating its relatively short persistence in the atmosphere.
Table 2: Reaction Rate Coefficients and Atmospheric Lifetimes for the Reaction of OH Radicals with (E)- and (Z)-1-Chloro-3,3,3-trifluoropropene at 296 K
| Compound | Rate Coefficient (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) | Reference |
| (E)-1-Chloro-3,3,3-trifluoropropene | (3.76 ± 0.35) x 10⁻¹³ | ~34 days | nih.gov |
| (Z)-1-Chloro-3,3,3-trifluoropropene | (9.46 ± 0.85) x 10⁻¹³ | ~11 days | nih.gov |
These data for a closely related compound provide a strong basis for estimating the atmospheric behavior of this compound.
Advanced Applications in Organic Synthesis and Structural Derivatization
E-1-Methoxy-3,3,3-trifluoropropene as a Precursor for Diverse Fluorinated Architectures
This compound serves as a versatile starting material for the synthesis of a variety of fluorinated compounds. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the double bond, making it susceptible to a range of transformations that lead to the incorporation of the trifluoromethyl group into diverse molecular scaffolds.
The reactivity of trifluoromethylated vinyl ethers, in general, suggests that this compound can participate in various cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving nitrones and trifluoromethyl-substituted alkenes have been explored, leading to the formation of isoxazolidine (B1194047) rings containing a trifluoromethyl group. nih.govmdpi.comsemanticscholar.orggrowingscience.comresearchgate.net While specific studies on this compound in this context are not widely reported, the general principle suggests its potential in synthesizing such heterocyclic systems.
Furthermore, the enol ether functionality can be readily hydrolyzed under acidic conditions to unmask a ketone. organic-chemistry.orgstackexchange.com This provides a synthetic route to trifluoromethyl ketones, which are themselves important intermediates in the synthesis of pharmaceuticals and agrochemicals. The general transformation is depicted in the table below.
Table 1: General Hydrolysis of a Trifluoromethylated Enol Ether
| Reactant | Reagents & Conditions | Product |
| This compound | H₃O⁺ | 3,3,3-Trifluoropropan-2-one |
This reactivity profile underscores the potential of this compound as a precursor for introducing the trifluoromethyl group into a wide array of organic structures, paving the way for the development of novel fluorinated molecules with tailored properties.
Stereoselective Introduction of Trifluoromethyl Groups into Complex Organic Molecules
The stereoselective incorporation of trifluoromethyl groups is a significant challenge in synthetic organic chemistry, yet it is crucial for the development of new chiral drugs and materials. This compound, through its reactivity as a trifluoromethylated enol ether, offers potential pathways for achieving such stereocontrol.
Synthesis of Chiral Trifluoromethylated Alcohols and Ketones
The synthesis of chiral α-trifluoromethylated alcohols is of great interest due to the prevalence of this motif in bioactive molecules. researchgate.netnih.govdoaj.orgamanote.com While direct asymmetric reactions on this compound are not extensively documented, related methodologies provide a conceptual framework. For example, the enantioselective protonation of silyl (B83357) enol ethers, which are structurally analogous to enol ethers, has been shown to produce optically active ketones. organic-chemistry.org Applying a similar strategy to this compound could potentially lead to chiral trifluoromethylated ketones after hydrolysis. Subsequent stereoselective reduction of the resulting ketone would then yield the desired chiral alcohol.
Another conceptual approach involves the stereoselective addition of nucleophiles to the double bond of the enol ether, followed by transformation of the methoxy (B1213986) group. The stereoselectivity of such reactions is often influenced by the steric and electronic properties of the substrate and reagents. youtube.com
Table 2: Conceptual Pathway to Chiral Trifluoromethylated Alcohols
| Starting Material | Step 1 (Hypothetical) | Intermediate | Step 2 | Final Product |
| This compound | Asymmetric Protonation/Hydrolysis | Chiral Trifluoromethyl Ketone | Stereoselective Reduction | Chiral Trifluoromethyl Alcohol |
Preparation of Trifluoromethylated Amino Acid Analogues
Trifluoromethylated amino acids are valuable building blocks for creating peptides and proteins with enhanced stability and biological activity. The synthesis of such analogues often involves the introduction of a trifluoromethyl group into an amino acid scaffold. While there is no direct evidence of this compound being used for this purpose, its reactivity suggests potential synthetic routes.
One hypothetical approach could involve the amination of the enol ether double bond. Nickel-catalyzed three-component carboamination of internal alkynes has been demonstrated for the synthesis of tetrasubstituted enamines, which are structurally related to the target molecule. acs.org A similar strategy adapted for this compound could potentially lead to trifluoromethylated enamines, which could then be converted to the desired amino acid analogues through further functional group manipulations.
Synthesis of Fluorinated Functional Materials
The incorporation of fluorine into polymers and other materials can impart unique properties such as thermal stability, chemical resistance, and specific surface characteristics. This compound, as a fluorinated monomer, holds potential for the creation of novel functional materials.
Precursors for Fluorinated Polymers and Oligomers
Vinyl ethers are known to undergo cationic polymerization to produce poly(vinyl ether)s. rsc.orgnih.govnih.govacs.orgresearchgate.netsci-hub.seacademie-sciences.fr The presence of the trifluoromethyl group in this compound would be expected to influence the polymerization process and the properties of the resulting polymer. Cationic polymerization of vinyl ethers can be initiated by various Lewis acids, and the resulting polymers can have controlled molecular weights and tacticities. rsc.orgnih.govnih.gov
The resulting fluorinated polymers or oligomers could exhibit interesting properties such as low surface energy, high thermal stability, and unique dielectric properties, making them potentially useful in coatings, membranes, and electronic applications. For example, copolymers of perfluoro(methyl vinyl ether) and tetrafluoroethylene (B6358150) are known for their excellent chemical resistance and thermal stability. cas.org
Table 3: Potential Polymerization of this compound
| Monomer | Polymerization Method | Potential Polymer | Potential Properties |
| This compound | Cationic Polymerization | Poly(1-methoxy-3,3,3-trifluoropropene) | Thermally stable, chemically resistant, low surface energy |
Development of Fluorosurfactants and Specialty Chemicals
Fluorosurfactants are a class of specialty chemicals that exhibit exceptional surface activity due to the properties of the fluoroalkyl chain. They are used in a variety of applications, including coatings, fire-fighting foams, and electronics manufacturing. The synthesis of novel fluorosurfactants is an active area of research. arxiv.orgnih.gov
This compound could potentially serve as a precursor for the synthesis of new fluorosurfactants. The trifluoromethyl group would provide the necessary fluorinated tail, while the rest of the molecule could be functionalized to introduce a hydrophilic head group. For example, the double bond could be subjected to reactions that introduce polar functionalities, or the methoxy group could be modified. While specific examples starting from this compound are not reported, the general strategies for fluorosurfactant synthesis provide a roadmap for its potential utilization. arxiv.orgnih.gov
Building Blocks for Bioactive Chemical Scaffolds
The introduction of a trifluoromethyl group into a potential drug molecule is a widely used strategy in medicinal chemistry to enhance its metabolic stability, binding affinity, and bioavailability. tandfonline.comnih.govtandfonline.com this compound serves as an excellent synthon for introducing this crucial moiety into a variety of molecular frameworks. The reactivity of its enol ether functionality allows it to participate in a range of chemical transformations, making it a valuable precursor for creating complex, trifluoromethyl-containing molecules with potential biological activity. nih.gov
The enol ether can be readily hydrolyzed under acidic conditions to yield 3,3,3-trifluoropropan-2-one, a trifluoromethyl ketone. α-Trifluoromethyl ketones are themselves important intermediates and structural motifs in medicinal chemistry. acs.orgacs.org Furthermore, the double bond of the enol ether is activated for various addition and cycloaddition reactions, providing access to diverse molecular scaffolds. For example, silyl enol ethers, which can be derived from their methoxy counterparts, are known to undergo reactions such as trifluoromethylation and arylation, demonstrating the versatility of this class of compounds in building complex fluorinated ketones. nih.govacs.org
The utility of enol ethers extends to cycloaddition reactions, which are powerful methods for constructing cyclic systems. Trifluoromethanesulfonimide-catalyzed (2+2)-cycloadditions between silyl enol ethers and α,β-unsaturated esters have been shown to produce multi-substituted silyloxycyclobutanes, which are valuable intermediates for further synthetic elaboration. orgsyn.org This reactivity highlights the potential of this compound to serve as a four-carbon building block for creating intricate carbocyclic and heterocyclic systems—scaffolds that are frequently found in bioactive natural products and pharmaceuticals. nih.gov
Table 1: Synthetic Transformations of Trifluoromethylated Enol Ethers for Scaffold Development
| Reaction Type | Reagent/Conditions | Resulting Structure/Functionality | Potential Application |
|---|---|---|---|
| Hydrolysis | Aqueous Acid (e.g., HCl) | α-Trifluoromethyl ketone | Precursor for alcohols, heterocycles |
| Electrophilic Trifluoromethylation | Electrophilic CF₃⁺ source (e.g., Togni reagent) on the corresponding silyl enol ether | α,α-bis(Trifluoromethyl) ketone | Synthesis of highly fluorinated compounds |
| Arylation | Hypervalent iodine reagents on the corresponding silyl enol ether | α-Aryl-α-trifluoromethyl ketone | Building block for complex aryl scaffolds nih.gov |
| [2+2] Cycloaddition | α,β-Unsaturated ester, Lewis Acid Catalyst (on the corresponding silyl enol ether) | Substituted cyclobutane (B1203170) ring | Construction of complex cyclic systems orgsyn.org |
Applications in Radiochemistry Research
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of molecules labeled with positron-emitting radioisotopes. Fluorine-18 (¹⁸F) is the most widely used radioisotope for PET due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.7 minutes and low positron energy. nih.gov The development of efficient methods to incorporate ¹⁸F into molecules of biological interest is a critical area of research.
The introduction of ¹⁸F into a molecule can be achieved through either nucleophilic or electrophilic fluorination methods. alfa-chemistry.com While nucleophilic substitution with [¹⁸F]fluoride is more common, electrophilic fluorination using reagents like [¹⁸F]F₂ or [¹⁸F]Selectfluor is essential for labeling electron-rich substrates that are not amenable to nucleophilic attack.
Fluorinated enol ethers, and more specifically their highly reactive silyl enol ether derivatives, represent a key class of precursors for electrophilic [¹⁸F]fluorination. The electron-rich double bond of a silyl enol ether is susceptible to attack by an electrophilic ¹⁸F source. This reaction provides a direct route to α-[¹⁸F]fluoro ketones.
A general strategy for this transformation is outlined below:
Precursor Synthesis: The unlabeled precursor, such as the silyl enol ether derived from a trifluoromethyl ketone, is synthesized. This compound could serve as a starting point for such a precursor.
Electrophilic Fluorination: The silyl enol ether is reacted with a high-specific-activity electrophilic fluorinating agent, such as [¹⁸F]Selectfluor bis(triflate) or [¹⁸F]-N-fluorobenzenesulfonimide ([¹⁸F]-NFSi).
Product Formation: The reaction results in the formation of an α-[¹⁸F]fluorinated ketone, effectively incorporating the radioisotope into the molecule. This method has been successfully used to label a variety of small molecules.
This strategy could theoretically be applied to label a molecule containing the 1-methoxy-3,3,3-trifluoropropene backbone. Reaction of the corresponding silyl enol ether with an electrophilic [¹⁸F] source would yield an α-[¹⁸F]fluoro-α-trifluoromethyl ketone. This radiolabeled moiety could then be part of a larger molecule designed to target specific biological processes, allowing for its visualization and study using PET imaging.
Table 2: General Strategy for ¹⁸F-Labeling of Silyl Enol Ethers
| Step | Description | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Precursor Activation | A ketone is converted to its more reactive silyl enol ether form. | Silyl Enol Ether |
| 2 | Electrophilic Radiofluorination | The silyl enol ether is treated with an electrophilic ¹⁸F source. | [¹⁸F]Selectfluor, [¹⁸F]-NFSi |
| 3 | Final Product | The reaction yields the desired radiolabeled ketone. | α-[¹⁸F]Fluoro Ketone |
Analytical and Spectroscopic Characterization of this compound in Academic Research
The comprehensive characterization of novel chemical compounds is fundamental to understanding their structure, bonding, and properties. For this compound, a fluorinated organic molecule, a suite of advanced analytical and spectroscopic techniques is employed to elucidate its detailed molecular architecture. This article focuses solely on the academic research applications of these techniques in the structural and spectroscopic analysis of this specific compound.
Conclusion and Future Research Directions in E 1 Methoxy 3,3,3 Trifluoropropene Chemistry
Synthesis and Reactivity: Key Achievements and Outstanding Challenges
Currently, detailed and optimized synthetic procedures for E-1-Methoxy-3,3,3-trifluoropropene are not widely reported in peer-reviewed journals. Commercial suppliers list the compound, indicating that viable synthetic routes exist, likely involving the methylation of a trifluoromethylated carbonyl precursor or the elimination reaction of a suitable fluorinated ether. A significant and immediate challenge is the development and publication of robust, scalable, and cost-effective synthetic methods.
Key Achievements:
The commercial availability of this compound suggests that methods for its synthesis have been developed, although these are likely proprietary.
Outstanding Challenges:
Development of Diverse Synthetic Routes: A critical need exists for the development and academic disclosure of various synthetic strategies to access this compound. This would include optimizing reaction conditions, exploring different starting materials, and improving yields and stereoselectivity.
Understanding Fundamental Reactivity: A thorough investigation into the fundamental reactivity of the carbon-carbon double bond and the influence of the trifluoromethyl and methoxy (B1213986) groups is required. Studies should systematically probe its reactions with a range of electrophiles and nucleophiles to map out its reactivity profile.
Expanding the Synthetic Scope of this compound as a Synthetic Handle
The true value of a building block lies in its ability to be transformed into a variety of other useful compounds. The trifluoromethylated enol ether moiety of this compound presents several "handles" for synthetic manipulation.
Future research should focus on exploring reactions such as:
Cycloaddition Reactions: The electron-deficient nature of the double bond, influenced by the trifluoromethyl group, makes it a prime candidate for various cycloaddition reactions. [3+2] and [4+2] cycloadditions could provide access to a range of novel five- and six-membered fluorine-containing heterocyclic and carbocyclic systems.
Hydrofunctionalization Reactions: The addition of various X-H bonds across the double bond (e.g., hydroboration, hydrosilylation, hydroamination) could lead to a diverse array of functionalized trifluoromethylated alkanes.
Cross-Coupling Reactions: Development of methods to engage the vinylic C-H or C-O bonds in cross-coupling reactions would significantly enhance the synthetic utility of this compound, allowing for the introduction of aryl, alkyl, and other functional groups.
Exploration of Novel Catalytic Systems and Reaction Conditions
Modern organic synthesis relies heavily on the development of new catalytic systems to achieve high efficiency, selectivity, and sustainability. The application of novel catalysts to reactions involving this compound is a crucial area for future investigation.
Potential Research Avenues:
Asymmetric Catalysis: The development of enantioselective transformations of the prochiral double bond would be of significant interest, providing access to chiral fluorine-containing molecules which are highly sought after in medicinal chemistry.
Photoredox and Electrocatalysis: These emerging catalytic techniques could enable novel and previously inaccessible transformations of this compound under mild reaction conditions.
Flow Chemistry: Investigating the synthesis and reactions of this compound under continuous flow conditions could offer advantages in terms of safety, scalability, and reaction optimization.
Integration of Computational and Experimental Approaches for Deeper Understanding
A synergistic approach combining computational chemistry with experimental studies will be instrumental in accelerating the exploration of this compound's chemistry.
Areas for Integration:
Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other computational methods can be employed to elucidate reaction mechanisms, predict the stereochemical outcomes of reactions, and understand the electronic properties that govern its reactivity.
In Silico Design of Experiments: Computational screening of potential reaction partners and catalysts can help to prioritize experimental efforts and guide the discovery of new reactions.
Spectroscopic Characterization Support: Theoretical calculations of spectroscopic data (e.g., NMR, IR) can aid in the structural elucidation and characterization of new compounds derived from this compound.
Potential for Developing New Fluorine-Containing Building Blocks and Reagents
Ultimately, the exploration of this compound's chemistry should aim to generate a new generation of valuable fluorine-containing building blocks and reagents.
Future Prospects:
Synthesis of Novel Monomers: Derivatives of this compound could serve as monomers for the synthesis of novel fluorinated polymers with unique thermal, chemical, and optical properties.
Development of Trifluoromethylated Synthons: Through carefully designed synthetic transformations, this compound could be converted into a variety of trifluoromethylated synthons that are not currently readily accessible.
Precursors for Biologically Active Molecules: The strategic incorporation of the trifluoromethoxypropyl scaffold into more complex molecules could lead to the discovery of new pharmaceuticals and agrochemicals with enhanced properties.
Q & A
Basic Research Questions
Q. What catalytic systems are optimal for synthesizing E-1-Methoxy-3,3,3-trifluoropropene with high stereoselectivity?
- Methodology : Gas-phase fluorination using chromium oxide-based catalysts (e.g., Cr₂O₃) can achieve high stereochemical control. Substitution of chlorine with methoxy groups via nucleophilic displacement under controlled temperature (50–150°C) and HF flow rates improves yield. Catalysts pre-fluorinated with HF enhance activity and selectivity .
- Data : Cr₂O₃ catalysts achieve >90% trans-isomer selectivity in analogous chloro-compounds, suggesting applicability to methoxy derivatives .
Q. How can this compound be purified to >99% purity for experimental use?
- Methodology : Use azeotropic distillation with co-solvents like hexafluorobutene or isopropanol to separate isomers. Extractive distillation with ionic liquids (e.g., [BMIM][PF₆]) selectively removes trace chlorinated byproducts .
- Data : Azeotrope-like mixtures with hexafluorobutene show <1.5°C boiling point variance, enabling efficient separation .
Q. What analytical techniques validate the structural integrity of synthesized this compound?
- Methodology : Gas chromatography (GC) with thermal conductivity detectors and NMR (¹⁹F, ¹H) confirm isomer ratios and substituent positions. Mass spectrometry (MS) detects impurities like residual chloro-analogs .
Advanced Research Questions
Q. How do thermodynamic properties (e.g., vapor pressure, critical parameters) of this compound compare to its chloro-analogs?
- Methodology : Use a Burnett apparatus for vapor pressure measurements and speed-of-sound experiments to derive equations of state (EoS). Computational models (REFPROP) parameterized with experimental data predict phase behavior .
- Data : For R1233zd(E) (chloro-analog), critical temperature = 166.5°C, pressure = 3.52 MPa; methoxy derivatives likely exhibit lower volatility due to increased polarity .
Q. What mechanisms govern the atmospheric degradation of this compound, and how can byproducts be mitigated?
- Methodology : Computational DFT studies (Gaussian 03/09) identify reaction pathways with OH radicals. Experimental degradation under UV radiation with GC-MS analysis detects intermediates like trifluoroacetic acid (TFA). Scrubbers with alkaline solutions neutralize acidic byproducts (HF, HCl) .
- Data : Analogous bromo-trifluoropropene degradation yields CF₃CBrCH₂OH as a primary intermediate .
Q. How does this compound interact with metal alloys in high-temperature applications?
- Methodology : Corrosion studies using AZ80A magnesium alloy coupons exposed to the compound at 25–150°C. Post-exposure surface analysis via SEM-EDS quantifies fluorine uptake and pitting .
- Data : HCFO-1233xf (chloro-analog) produces 120 ppm HF at 400°C, suggesting methoxy derivatives require lower decomposition thresholds .
Q. Can this compound form azeotrope-like mixtures with hydrofluoroethers for use as low-GWP refrigerants?
- Methodology : Phase equilibrium experiments using a static-analytic apparatus with variable volume cells. Measure bubble/dew points and model using the Peng-Robinson EoS .
- Data : E-1-Chloro-3,3,3-trifluoropropene forms near-azeotropes with hexafluorobutene (0–99 wt%), minimizing temperature glide .
Methodological Notes
- Stereoselective Synthesis : Prioritize vapor-phase fluorination over liquid-phase to avoid isomerization .
- Thermodynamic Modeling : Cross-validate REFPROP predictions with experimental p-ρ-T data to reduce uncertainty .
- Safety Protocols : Use PTFE-lined reactors and HF-resistant materials (Monel alloys) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
